2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride
Description
2-(5,5-Difluoroazepan-4-yl)acetic acid hydrochloride is a fluorinated heterocyclic compound featuring a seven-membered azepane ring substituted with two fluorine atoms at the 5,5-positions. The acetic acid moiety is linked to the azepane ring at the 4-position, and the hydrochloride salt enhances its solubility and stability in aqueous environments . This structural design combines the conformational flexibility of the azepane ring with the electronic effects of fluorine atoms, which can influence reactivity, polarity, and intermolecular interactions.
Properties
IUPAC Name |
2-(5,5-difluoroazepan-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)2-4-11-3-1-6(8)5-7(12)13;/h6,11H,1-5H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFXTBVDLNNHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(C1CC(=O)O)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Acetic Acid Substitution: The acetic acid moiety is introduced through a substitution reaction, often using acetic anhydride or acetyl chloride.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of azepane and fluorinated intermediates.
Optimized Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.
Purification and Crystallization: Purification through crystallization or other separation techniques to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(5,5-Difluoroazepan-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other nitrogen-containing heterocyclic acetic acid derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Ring Size and Flexibility: The 7-membered azepane ring in the target compound provides greater conformational flexibility compared to the 6-membered morpholine and piperidine rings. This flexibility may enhance binding to biological targets with larger active sites .
Fluorine’s lipophilicity may reduce aqueous solubility relative to morpholine derivatives, though the hydrochloride salt mitigates this effect .
Synthetic Utility: The morpholine derivative is widely used as a building block for nucleophilic substitutions and metal coordination due to its dual heteroatoms . In contrast, the azepane analog’s fluorine atoms may favor electrophilic reactions or serve as hydrogen-bond acceptors in drug-receptor interactions.
Stability and Solubility :
- Hydrochloride salts of both morpholine and azepane derivatives improve thermal stability and solubility in polar solvents. However, the morpholine derivative’s oxygen atom enhances hydration capacity, giving it an edge in aqueous applications .
Notes
- Synthetic Challenges : Fluorination at the 5,5-positions of azepane requires precise control to avoid ring strain or side reactions.
- Biological Relevance : The fluorine atoms may enhance blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapeutics.
- Limitations : Direct solubility data for the target compound is scarce; inferences are drawn from structural analogs like the morpholine derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
